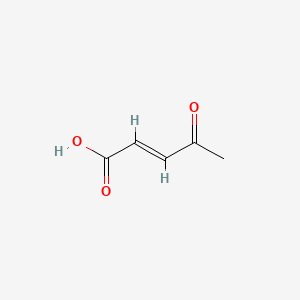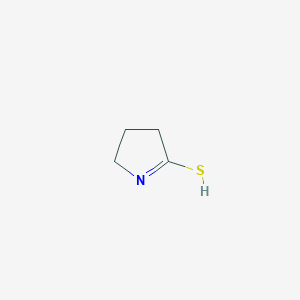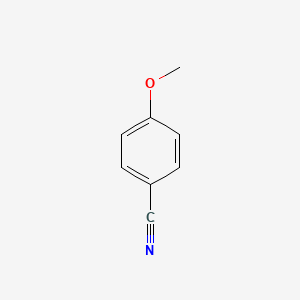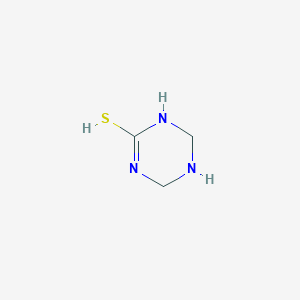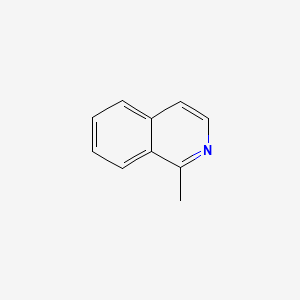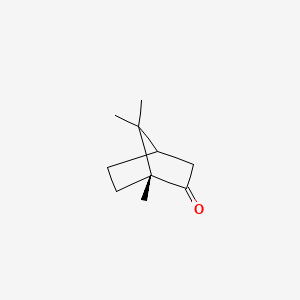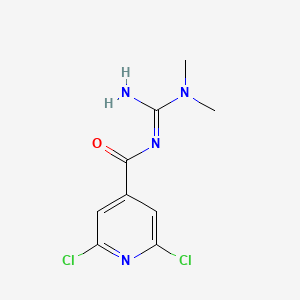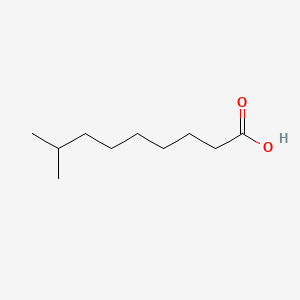
1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C15H11ClO and its molecular weight is 242.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Electronic Properties Analysis :
- Studies have been conducted on the molecular structure, vibrational wavenumbers, hyperpolarizability, and NBO analysis of compounds similar to 1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one, providing insights into their electronic properties and chemical reactivity (Najiya et al., 2014).
- Research on the geometrical parameters, electronic properties, and chemical reactivity of derivatives has been undertaken to understand their structural and spectroscopic aspects, which can have implications for materials science and nanotechnology (Adole et al., 2020).
Photochemical Applications :
- Some derivatives of 1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one have been used in single-crystal to single-crystal enantioselective photodimerization reactions. These findings could have implications for developing photoactive materials and understanding the molecular basis of chiral photodimerization (Tanaka et al., 1999).
Biological and Pharmaceutical Research :
- Some derivatives have been investigated for their anticancer properties, including studies on their ability to inhibit the growth of cancer cell lines and interactions with transport proteins like human serum albumin. This research could contribute to the development of new anticancer drugs (Kalalbandi & Seetharamappa, 2015).
- There has been synthesis and evaluation of antimicrobial activities for certain derivatives, which could lead to new treatments for bacterial and fungal infections (Balaji et al., 2016).
Material Science and Corrosion Inhibition :
- Derivatives have been studied for their potential as corrosion inhibitors for materials like carbon steel. Understanding the adsorption properties and inhibition efficiency of these compounds can lead to better protection of materials against corrosion (Thoume et al., 2021).
Optoelectronic Applications :
- Research has been conducted on the fluorescence conversion in organic charge transfer cocrystals of derivatives, which may provide these materials with a range of applications in optoelectronics (Zhao et al., 2017).
Eigenschaften
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJIPXGNVJWNJZ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



